molecular formula C11H10F2O B012572 2,2-Difluoro-1-phenylpent-4-en-1-one CAS No. 100699-89-6

2,2-Difluoro-1-phenylpent-4-en-1-one

Cat. No.: B012572
CAS No.: 100699-89-6
M. Wt: 196.19 g/mol
InChI Key: LBUAJXHTLYLBGF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylpent-4-en-1-one is a fluorinated enone compound characterized by a pentenone backbone (five-carbon chain with a ketone group and a double bond at position 4) and two fluorine atoms at the 2-position of the carbonyl-bearing carbon. This structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where fluorination is often employed to modulate reactivity, bioavailability, or thermal stability .

Properties

CAS No.

100699-89-6

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

2,2-difluoro-1-phenylpent-4-en-1-one

InChI

InChI=1S/C11H10F2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

LBUAJXHTLYLBGF-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)C1=CC=CC=C1)(F)F

Canonical SMILES

C=CCC(C(=O)C1=CC=CC=C1)(F)F

Synonyms

4-Penten-1-one, 2,2-difluoro-1-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Fluorinated Chalcone Derivatives

Example Compound : (2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one ()

  • Structural Features: Terphenyl backbone with methoxy and fluoro substituents. Extended π-conjugation due to the chalcone (propenone) system.
  • Comparison :
    • Unlike 2,2-difluoro-1-phenylpent-4-en-1-one, this compound has a more complex aromatic system (terphenyl) and additional methoxy groups, which enhance electron-donating resonance effects.
    • The difluoro substituents in both compounds likely improve thermal stability and resistance to oxidation.
  • Applications : Chalcones are studied for antimicrobial and anticancer activities; fluorination may enhance bioavailability .

Heterocyclic-Substituted Enones

Example Compound : (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()

  • Dual fluorophenyl groups increase lipophilicity.
  • Comparison: The triazole moiety in this compound provides sites for intermolecular interactions (e.g., with biological targets), unlike the simpler pentenone structure of this compound. Both compounds leverage fluorinated aryl groups for electronic modulation, but the triazole derivative may exhibit enhanced antifungal or kinase-inhibitory properties .

Halogenated Aryl Ketones

Example Compound : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()

  • Structural Features: Dichloro and fluoro substituents on the phenyl ring. Propenone chain similar to chalcones.
  • The dichloro-fluorophenyl group may enhance electrophilic reactivity, making this compound more suitable for covalent binding in drug design compared to the difluorinated pentenone .

Data Table: Key Structural and Functional Differences

Compound Backbone Substituents Key Features Potential Applications
This compound Pentenone 2-F, phenyl Fluorine-induced stability, simple structure Materials science, intermediates
Terphenyl chalcone () Propenone (chalcone) 4,4′-difluoro, 5′-methoxy, terphenyl Extended conjugation, methoxy donor Antimicrobial agents
Triazole derivative () Propenone 2,4-difluorophenyl, triazole Hydrogen-bonding sites, dual fluorination Antifungal therapeutics
Dichloro-fluorophenyl ketone () Propenone 2,4-dichloro-5-fluoro High lipophilicity, electrophilic reactivity Covalent inhibitors

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